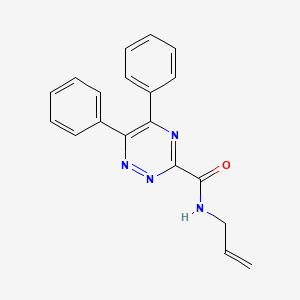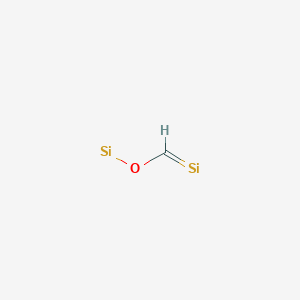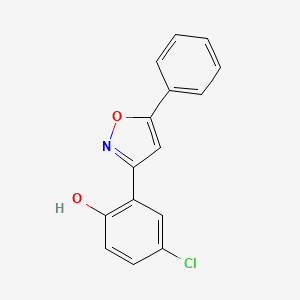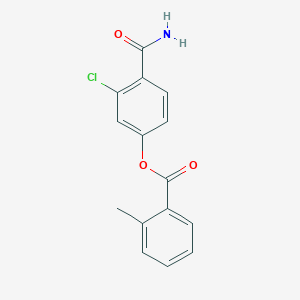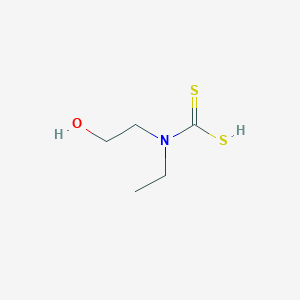
Silane, (1,1-dimethylethyl)dimethyl(1-methyl-1-phenylpropoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (1,1-dimethylethyl)dimethyl(1-methyl-1-phenylpropoxy)- is a specialized organosilicon compound. Organosilicon compounds are characterized by the presence of silicon atoms bonded to organic groups. This particular compound is notable for its unique structure, which includes a silane core bonded to a 1,1-dimethylethyl group, two methyl groups, and a 1-methyl-1-phenylpropoxy group. These structural features impart specific chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Silane, (1,1-dimethylethyl)dimethyl(1-methyl-1-phenylpropoxy)- typically involves the hydrosilylation reaction. This process includes the addition of a silicon-hydrogen bond across a carbon-carbon double bond. The reaction is catalyzed by transition metals such as platinum, rhodium, or palladium. The general reaction conditions include:
Temperature: 25-100°C
Solvent: Toluene or hexane
Catalyst: Platinum-based catalysts like Karstedt’s catalyst
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high selectivity and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or peracids, to form silanols or siloxanes.
Reduction: Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the 1-methyl-1-phenylpropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles like amines, alcohols, or thiols
Major Products Formed:
Oxidation: Silanols, siloxanes
Reduction: Silanes with reduced functional groups
Substitution: New organosilicon compounds with different substituents
Applications De Recherche Scientifique
Silane, (1,1-dimethylethyl)dimethyl(1-methyl-1-phenylpropoxy)- finds applications in various fields of scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: Utilized in the production of advanced materials such as silicone rubbers, adhesives, and coatings.
Mécanisme D'action
The mechanism of action of Silane, (1,1-dimethylethyl)dimethyl(1-methyl-1-phenylpropoxy)- involves its ability to act as a hydride donor or radical initiator. The silicon-hydrogen bond can participate in various chemical reactions, facilitating the formation of new bonds and the modification of existing ones. The compound’s reactivity is influenced by the electronic and steric effects of its substituents, which can stabilize or destabilize reaction intermediates.
Comparaison Avec Des Composés Similaires
- Triethylsilane
- Trimethylsilane
- Phenylsilane
- Diphenylsilane
Comparison: Silane, (1,1-dimethylethyl)dimethyl(1-methyl-1-phenylpropoxy)- is unique due to its specific substituents, which impart distinct reactivity and stability. Compared to simpler silanes like triethylsilane or trimethylsilane, this compound offers enhanced steric protection and electronic effects, making it suitable for specialized applications in synthesis and material science.
Propriétés
Numéro CAS |
92989-81-6 |
|---|---|
Formule moléculaire |
C16H28OSi |
Poids moléculaire |
264.48 g/mol |
Nom IUPAC |
tert-butyl-dimethyl-(2-phenylbutan-2-yloxy)silane |
InChI |
InChI=1S/C16H28OSi/c1-8-16(5,14-12-10-9-11-13-14)17-18(6,7)15(2,3)4/h9-13H,8H2,1-7H3 |
Clé InChI |
KQJIYYMSMAIGKZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C1=CC=CC=C1)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


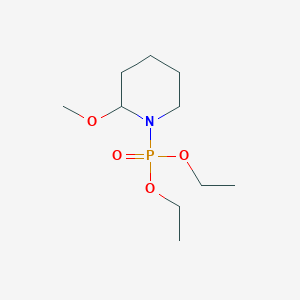
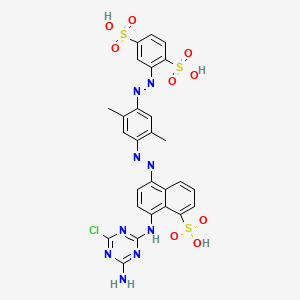

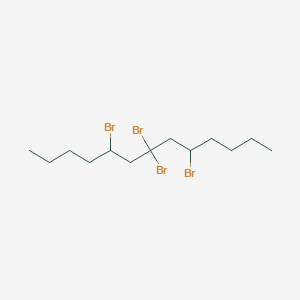
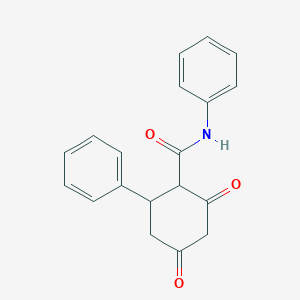
![N-(2-Chloroethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B14357718.png)
![3,3-Dichloro-1-methyl-4-[(trimethylsilyl)imino]azetidin-2-one](/img/structure/B14357725.png)
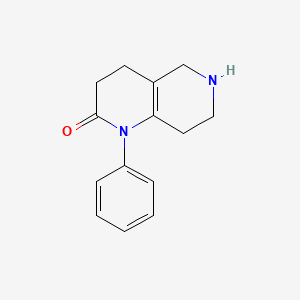
![3,3'-[(2-Nitrophenyl)azanediyl]bis(1,3-diphenylpropan-1-one)](/img/structure/B14357739.png)
